2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Description
2-(3,4,5-Trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a heterocyclic compound featuring a seven-membered benzodiazepine ring fused to a benzene moiety. The 3,4,5-trimethoxyphenyl substituent at position 2 distinguishes it from other benzodiazepines. The tetrahydro configuration indicates partial saturation of the benzodiazepine ring, influencing conformational flexibility and solubility .
Structure
3D Structure
Properties
IUPAC Name |
4-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-21-16-10-12(11-17(22-2)18(16)23-3)13-8-9-19-14-6-4-5-7-15(14)20-13/h4-7,10-11,13,19-20H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXYUTKQPLAJAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CCNC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group have been known to effectively inhibit tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β.
Mode of Action
The tmp group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (cbs) of the αβ-tubulin heterodimer. This suggests that the compound might interact with its targets, leading to changes in their function or activity.
Biochemical Pathways
The tmp group has been associated with anti-cancer effects by inhibiting various proteins and enzymes, suggesting that it may affect multiple biochemical pathways.
Result of Action
Tmp-bearing compounds have shown promising anti-fungal, anti-bacterial, and antiviral activities, as well as significant efficacy against leishmania, malaria, and trypanosoma. These results suggest that the compound may have similar effects.
Biochemical Analysis
Biochemical Properties
The 2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine molecule can interact with several enzymes and proteins. The trimethoxyphenyl (TMP) group is known to serve as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects. This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting.
Cellular Effects
Compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β.
Biological Activity
2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antioxidant properties, neuroprotective effects, and enzyme inhibition capabilities.
The compound has the following chemical characteristics:
- Molecular Formula : C18H19NO4S
- Molecular Weight : 345.41 g/mol
- CAS Number : 89813-62-7
Antioxidant Properties
Research indicates that derivatives of 1,5-benzodiazepin-2(3H)-ones exhibit significant antioxidant activity. In vitro studies have shown that these compounds can reduce oxidative stress markers in neuroblastoma cell lines (SH-SY5Y) exposed to hydrogen peroxide (H₂O₂). Specifically:
- Compounds demonstrated a significant reduction in intracellular reactive oxygen species (ROS) and lipid peroxidation levels.
- The most effective derivatives improved mitochondrial membrane potential and reduced apoptosis markers such as caspase-3 levels under oxidative stress conditions .
Neuroprotective Effects
The neuroprotective efficacy of this compound has been evaluated in models mimicking Parkinson's disease. Key findings include:
- The compound showed protective effects against neurotoxicity induced by 6-hydroxydopamine (6-OHD) and MPP+ insults in SH-SY5Y cells.
- It improved cell viability and reduced oxidative damage markers compared to control treatments .
Enzyme Inhibition
The compound also exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in the treatment of neurodegenerative diseases. Notably:
- Compounds with similar structures displayed IC50 values ranging from 0.08 to 0.1 µM for AChE inhibition.
- The presence of electron-donating groups enhanced BChE inhibition compared to electron-withdrawing groups .
Case Studies
Several studies have highlighted the biological activity of benzodiazepine derivatives:
- Neuroprotection Against Oxidative Stress : A study demonstrated that specific derivatives significantly reduced ROS levels and improved mitochondrial function in neuronal cells exposed to oxidative stress .
- Antioxidant Activity Assessment : In assays measuring antioxidant capacity (e.g., DPPH and ABTS), compounds derived from the benzodiazepine framework exhibited strong activity compared to standard antioxidants like curcumin .
- Cholinesterase Inhibition : Another study reported that certain benzodiazepine derivatives had potent AChE and BChE inhibition capabilities, indicating their potential utility in treating Alzheimer's disease .
Summary Table of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substitution Patterns on the Phenyl Ring
Methoxy Group Variations
- 2-(3-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (Ref: 10-F023221):
This analog replaces the 3,4,5-trimethoxyphenyl group with a single methoxy group at the 3-position. The reduced methoxy substitution likely diminishes tubulin-binding efficacy compared to the trimethoxy derivative, as observed in combretastatin analogs . - The hydrochloride salt improves aqueous solubility, a strategy also employed in combretastatin prodrugs .
Trimethoxyphenyl Positional Isomers
Modifications to the Benzodiazepine Core
Saturation Level
- 1-Benzyl-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (CAS: N/A):
A benzyl group replaces the trimethoxyphenyl substituent, and a methyl group is added to the benzodiazepine ring. These modifications likely alter pharmacokinetics, such as metabolic stability and blood-brain barrier penetration .
Heterocycle Variations
- 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine: This compound replaces one nitrogen in the benzodiazepine core with a carbon, forming a benzazepine.
Functional Group Additions
- Similar strategies could be applied to 2-(3,4,5-trimethoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine to improve bioavailability .
Q & A
Intermediate Research Question
- Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (ethanol/hexane mobile phase) to confirm stereochemical purity .
- NMR Spectroscopy : ¹H-¹H COSY and NOESY can assign spatial configurations of the tetrahydrobenzodiazepine ring .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring to identify hydrolysis-sensitive moieties (e.g., methoxy groups) .
How can the trimethoxyphenyl substituent be modified to enhance antimicrobial activity?
Advanced Research Question
Evidence links 3,4,5-trimethoxyphenyl groups to antimicrobial activity . For structure-activity relationship (SAR) studies:
- Substituent Replacement : Synthesize analogs with halogen (F, Cl) or nitro groups at the phenyl ring to evaluate MIC against Staphylococcus aureus and Candida albicans .
- Bioisosteres : Replace the methoxy group with trifluoromethyl to improve membrane permeability .
- Combination Studies : Test synergy with commercial antifungals (e.g., fluconazole) using checkerboard assays .
What methodologies are suitable for assessing environmental persistence and ecotoxicity of this compound?
Intermediate Research Question
Limited ecotoxicity data necessitate:
- Biodegradation Assays : OECD 301F test to measure % degradation in activated sludge over 28 days .
- Aquatic Toxicity : Daphnia magna acute immobilization tests (48-hour EC₅₀) .
- Bioaccumulation : LogP calculations (predicted ~3.2 via ChemDraw) and BCF (bioconcentration factor) modeling .
How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
Advanced Research Question
- ADME Prediction : Use SwissADME to optimize logP (<5) and polar surface area (>60 Ų) for blood-brain barrier penetration .
- MD Simulations : 100-ns molecular dynamics of derivatives bound to serum albumin to predict plasma protein binding .
- Metabolite Prediction : GLORYx or BioTransformer to identify potential Phase I/II metabolites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
